2-Amino-3-guanidino-propionic acid

Description

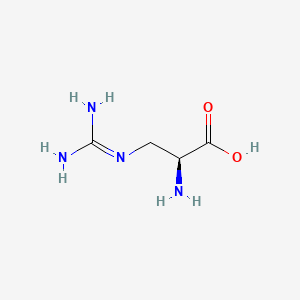

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBJHKABANTVCP-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179363 | |

| Record name | alpha-Amino-beta-guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14191-91-4, 2462-51-3 | |

| Record name | L-α-Amino-β-guanidinopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14191-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amino-beta-guanidinopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, 3-((aminoiminomethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amino-beta-guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Strategies for 2 Amino 3 Guanidino Propionic Acid and Its Derivatives

Classical and Contemporary Synthesis Routes of 2-Amino-3-guanidino-propionic Acid

The synthesis of 2-amino-3-guanidinopropionic acid can be approached through several routes, often involving the strategic modification of other amino acids or related precursors.

A classical approach often commences with a readily available chiral precursor such as L-serine. The hydroxyl group of serine can be converted into a leaving group, followed by displacement with an azide (B81097). Subsequent reduction of the azide furnishes L-2,3-diaminopropionic acid (L-Dap), a key intermediate. wikipedia.orgmdpi.comnih.gov The synthesis of L-Dap itself has been a subject of considerable research, with methods involving the amination of serine derivatives. wikipedia.org Once L-2,3-diaminopropionic acid is obtained, the final step involves the selective guanidinylation of the β-amino group. This can be achieved using various guanylating reagents, such as S-methylisothiourea or 1H-pyrazole-1-carboxamidine hydrochloride, to yield the target 2-amino-3-guanidinopropionic acid.

More contemporary strategies focus on direct and efficient guanidinylation methods. nih.gov These approaches aim to introduce the guanidino functionality in a single step, often on a protected diamine precursor. nih.gov The choice of the guanylating agent is critical to ensure high yields and avoid side reactions. The development of novel guanylating reagents with improved reactivity and selectivity remains an active area of research in organic synthesis.

A notable analogue, 3-guanidinopropionic acid, has been the subject of synthetic studies, which can provide insights into the synthesis of its α-amino counterpart. nih.govresearchgate.net These syntheses often involve the reaction of β-alanine with a guanylating agent.

Protecting Group Chemistry in this compound Synthesis and Peptide Incorporation

The presence of three distinct functional groups (α-amino, carboxylic acid, and guanidino) in 2-amino-3-guanidinopropionic acid necessitates a careful and orthogonal protecting group strategy for its successful use in peptide synthesis. The choice of protecting groups is paramount to prevent unwanted side reactions during peptide chain elongation and to ensure the final deprotection proceeds smoothly without compromising the integrity of the peptide.

Fmoc-Protecting Group Strategies for this compound

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely employed for the protection of the α-amino group in solid-phase peptide synthesis (SPPS). wikipedia.org The Fmoc group is stable to the acidic conditions often used for the cleavage of side-chain protecting groups, making it a cornerstone of modern peptide chemistry.

The synthesis of Fmoc-protected 2-amino-3-guanidinopropionic acid typically involves the reaction of the free amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The resulting Fmoc-amino acid can then be used as a building block in SPPS. The Fmoc group is readily cleaved by treatment with a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF), liberating the free amine for the next coupling step. The use of Fmoc-protected amino acids allows for a milder deprotection strategy compared to the acid-labile Boc group, which is advantageous for the synthesis of sensitive peptides.

| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Key Features |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Base-labile, UV-active for monitoring |

Boc-Protecting Group Applications for this compound

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function. rsc.orgnih.gov In the Boc strategy for SPPS, the Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups are typically benzyl-based and are cleaved by strong acids like hydrofluoric acid (HF) in the final step.

The introduction of the Boc group onto 2-amino-3-guanidinopropionic acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org While the Boc/benzyl strategy was historically significant, the Fmoc/tBu strategy has become more prevalent due to its milder final cleavage conditions. However, Boc-protected amino acids still find applications in specific synthetic contexts.

| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Key Features |

| Boc | tert-Butyloxycarbonyl | Boc₂O, Boc-N₃ | Trifluoroacetic acid (TFA) | Acid-labile, stable to bases |

Pbf-Protecting Group Considerations for the Guanidino Moiety

The guanidino group of arginine and its analogues, like 2-amino-3-guanidinopropionic acid, is strongly basic and nucleophilic, necessitating its protection during peptide synthesis to prevent side reactions such as acylation. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for the guanidino function, particularly in the context of the Fmoc/tBu strategy.

The Pbf group is introduced onto the guanidino nitrogen via reaction with Pbf-Cl. It effectively masks the nucleophilicity of the guanidino group and is stable to the basic conditions used for Fmoc removal. The Pbf group is cleaved simultaneously with other acid-labile side-chain protecting groups (like tBu) and the resin linkage during the final TFA-mediated cleavage step in SPPS. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, is crucial during the final cleavage to trap the reactive carbocations generated and prevent side reactions.

| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Key Features |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf-Cl | Trifluoroacetic acid (TFA) with scavengers | Acid-labile, compatible with Fmoc chemistry |

Solid-Phase Peptide Synthesis (SPPS) Applications of this compound as a Building Block

Solid-phase peptide synthesis (SPPS) is a powerful technique for the stepwise assembly of peptides on a solid support. nih.govnih.govoup.com The use of orthogonally protected 2-amino-3-guanidinopropionic acid derivatives, such as Fmoc-L-2-amino-3-(Pbf-guanidino)propionic acid, allows for its site-specific incorporation into peptide sequences.

The general cycle of SPPS involves:

Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide.

Washing: Thorough washing of the resin to remove excess reagents and by-products.

Coupling: Activation of the carboxyl group of the incoming protected amino acid and its coupling to the free amine of the resin-bound peptide.

Washing: Washing to remove unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. The choice of coupling reagents (e.g., HBTU, HATU) and the solid support (resin) are critical for the efficiency of the synthesis. nih.gov At the end of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail. mdpi.comnih.gov The ability to incorporate non-proteinogenic amino acids like 2-amino-3-guanidinopropionic acid into peptides through SPPS has significantly expanded the chemical space accessible for the design of novel peptides with unique structural and functional properties.

Chemoenzymatic Synthesis Approaches for this compound and its Analogues

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is an emerging and powerful strategy for the synthesis of complex molecules, including non-canonical amino acids. researchgate.net While a fully established chemoenzymatic route for 2-amino-3-guanidinopropionic acid is not yet widely reported, the principles of biocatalysis offer promising avenues.

One potential chemoenzymatic approach could involve the enzymatic amination of a suitable precursor to form L-2,3-diaminopropionic acid. For instance, enzymes such as transaminases could be employed for the stereoselective introduction of the amino group. nih.gov Following the enzymatic step, a chemical guanidinylation step could be used to complete the synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound, a non-proteinogenic amino acid, is an area of growing interest aimed at reducing the environmental impact of chemical manufacturing. Traditional synthetic routes often involve harsh reagents, hazardous solvents, and multi-step processes that generate significant waste. In contrast, green methodologies prioritize the use of renewable feedstocks, environmentally benign solvents, and catalytic processes to improve efficiency and minimize byproducts.

A significant focus within the green synthesis of guanidino-containing compounds is the development of catalytic and enzymatic methods that operate under mild conditions. These approaches align with several core principles of green chemistry, including waste prevention, atom economy, the use of less hazardous chemical syntheses, and catalysis.

Enzymatic and Biocatalytic Approaches

Enzymatic synthesis represents a powerful green strategy for constructing complex molecules like this compound and its derivatives. Enzymes operate with high chemo-, regio-, and stereoselectivity under mild aqueous conditions, thereby reducing the need for protecting groups and minimizing the use of organic solvents.

Recent research has highlighted the potential of enzymes in arginine metabolism and synthesis, which can be adapted for related guanidino compounds. For instance, the discovery of "arginine synthetase" from the hyperthermophilic archaeon Thermococcus kodakarensis demonstrates a direct, ATP-dependent synthesis of arginine from citrulline and free ammonia (B1221849). pnas.org This enzymatic reaction bypasses the traditional multi-step chemical pathways and utilizes water as its medium, representing a significant advancement in green amino acid synthesis. pnas.org

Furthermore, enzymes like papain have been successfully used as catalysts for forming amide and ester bonds in the synthesis of arginine derivatives. nih.gov These enzymatic reactions can achieve high yields (81-89%) in organic media with minimal water content or even in solvent-free systems, which drastically reduces solvent waste. nih.gov The immobilization of enzymes on solid supports further enhances their reusability, a key aspect of sustainable catalysis. nih.gov

Catalytic Strategies in Benign Solvents

The development of novel catalytic systems that function efficiently in environmentally friendly solvents, particularly water, is a cornerstone of green organic synthesis. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature.

Several catalytic methods for the guanylation of amines, a crucial step in the synthesis of this compound, have been developed to work in aqueous environments. For example, the use of scandium(III) triflate as a catalyst allows for the efficient guanylation of various amines with cyanamide (B42294) in water under mild conditions. organic-chemistry.org This method avoids the need for pre-activated guanylation reagents, simplifying the process and reducing waste. organic-chemistry.org Similarly, photocatalysts such as Ru(bpy)3Cl2 can facilitate the conversion of thioureas to guanidines in a mixture of water and ethanol (B145695) at room temperature, utilizing low-toxicity solvents and ambient conditions. organic-chemistry.org

The following table summarizes key research findings in the application of green chemistry principles to the synthesis of guanidino compounds, which are relevant to the production of this compound.

| Catalyst/Enzyme | Substrates | Solvent | Key Green Chemistry Features | Reference |

| Scandium(III) triflate | Various amines, Cyanamide | Water | Catalytic amounts of reagent; Mild conditions; Use of water as a green solvent. | organic-chemistry.org |

| Papain (immobilized) | Z-Arg-OMe, Long-chain alkyl amines/alcohols | Acetonitrile or Solvent-free | High yields (81-89%); Reusable catalyst; Reduced solvent usage. | nih.gov |

| Ru(bpy)3Cl2 (photocatalyst) | Thioureas | Water/Ethanol | Use of low-toxicity solvents; Ambient temperature; Visible light as energy source. | organic-chemistry.org |

| Arginine Synthetase | Citrulline, ATP, Ammonia | Aqueous buffer | Direct enzymatic synthesis; Operates in water; High specificity. | pnas.org |

These advanced strategies demonstrate a clear trend towards more sustainable and environmentally responsible methods for the synthesis of this compound and its derivatives. By embracing enzymatic catalysis, utilizing benign solvents like water, and designing highly efficient catalytic cycles, the chemical industry can significantly reduce its environmental footprint while producing valuable chemical compounds.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Amino 3 Guanidino Propionic Acid and Its Complexes

X-ray Crystallography of 2-Amino-3-guanidino-propionic Acid in Biological Complexes

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of molecules in their crystalline state. For this compound, also known as dinor-L-arginine, crystallographic studies of its complexes with proteins reveal precise binding geometries and key intermolecular interactions.

A notable example is the X-ray crystal structure of L-2-amino-3-guanidinopropionic acid (AGPA) bound to human arginase I (HAI), a binuclear manganese metalloenzyme. nih.gov In this complex, the inhibitor AGPA occupies the active site, providing insights into substrate recognition. The binding is dominated by hydrogen bonds involving the α-carboxylate and α-amino groups of AGPA. nih.gov The guanidinium (B1211019) group, which is shorter than that of the natural substrate L-arginine by two methylene (B1212753) units, does not form direct interactions with the metal ions in the active site. nih.gov This structural information is crucial for understanding the enzyme's substrate specificity and for the rational design of inhibitors.

The aggregation and conformation of related guanidino-containing amino acids have also been explored through complexes with other molecules, such as pimelic acid. nih.govsigmaaldrich.com In these structures, the amino acid molecules often form pairs stabilized by hydrogen bonds between their α-amino and α-carboxylate groups, which then assemble into larger columnar structures. nih.gov The conformation of the amino acid can be highly consistent across different complexes, indicating a strong relationship between molecular conformation and aggregation patterns. nih.gov

| Interaction | Atoms Involved | Significance |

| Hydrogen Bonding | α-carboxylate and α-amino groups of AGPA with active site residues of HAI. nih.gov | Dominates enzyme-inhibitor recognition and positioning. nih.gov |

| Guanidinium Group Position | Does not interact directly with the metal ions in the HAI active site. nih.gov | Highlights the importance of side-chain length for catalytic interaction. nih.gov |

| Self-Aggregation | Pairs of amino acid molecules stabilized by hydrogen bonds. nih.gov | Forms higher-order structures like columns in crystalline states. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and interactions of molecules in solution, providing dynamic and structural information that is complementary to solid-state crystal structures.

For this compound, ¹H and ¹³C NMR are fundamental for assigning chemical shifts to the various protons and carbons in the molecule. tandfonline.com More advanced techniques, such as two-dimensional NMR (e.g., COSY), are used to establish connectivities between atoms and delineate the spin systems of individual residues within a peptide. ias.ac.in

Studies on the guanidino group, a key feature of this compound, reveal that ¹⁵N NMR chemical shifts are highly sensitive to the local environment. nih.gov The chemical shifts of the terminal nitrogens in a guanidino group are strongly influenced by solvent polarity and hydrogen bonding. nih.gov For instance, a significant upfield shift is observed when a neutral guanidine (B92328) group is moved from a polar, H-bond-donating solvent like water to a non-H-bonding solvent like chloroform. nih.gov This sensitivity allows ¹⁵N NMR to be used as a probe for changes in the environment and protonation state of the guanidino group within a protein or complex, although the effects of solvent can sometimes be as large as those from protonation changes. nih.gov

Furthermore, carbon-detected NMR methods have been developed to quantify the rotational dynamics around the Nε–Cζ bond of arginine side chains, which is analogous to the corresponding bond in this compound. nih.govrsc.org These experiments can measure the rate of exchange (k_ex) for this rotation, providing a quantitative measure of the strength of interactions involving the guanidino group. nih.gov

| NMR Parameter | Nucleus | Information Gained |

| Chemical Shift | ¹H, ¹³C | Basic structural assignment. tandfonline.com |

| ¹⁵N Chemical Shift | ¹⁵N | Sensitivity to solvent polarity, hydrogen bonding, and protonation state of the guanidino group. nih.gov |

| Rotational Dynamics (k_ex) | ¹³C, ¹⁵N | Quantifies the strength of interactions involving the guanidino group by measuring bond rotation rates. nih.govrsc.org |

| 2D COSY | ¹H | Assignment of spin systems and residue connectivity in peptides. ias.ac.in |

Mass Spectrometry (MS) for Characterization of this compound and its Oligomers

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. When analyzing peptides containing this compound, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) are critical for characterization and sequencing.

The presence of the guanidino group, as in arginine, significantly influences peptide fragmentation. acs.org This group has a high proton affinity, meaning it tends to sequester the mobile proton in singly protonated peptides, which can reduce the extent of backbone fragmentation. acs.org The primary fragmentation pathways often involve the side chain, with a common observation being the partial or complete loss of the guanidino group. acs.org For example, the departure of ammonia (B1221849) (NH₃) is a dominant pathway. acs.org

Different activation methods in MS/MS, such as collision-induced dissociation (CID) in an ion trap versus a QqTOF instrument, can yield different fragmentation spectra for isomeric peptides. acs.org This is attributed to the different timescales and energies of excitation, which can influence whether the ion fragments directly or rearranges to a common structure before fragmentation. acs.org To improve sequencing of peptides where the guanidino group interferes with backbone cleavage, derivatization methods have been developed. For example, converting arginine to ornithine or modifying the residue with acetylacetone (B45752) can enhance the abundance of sequence-specific fragment ions. nih.govrsc.org

| Fragment Ion Type | Description | Significance in MS/MS |

| [M+H - NH₃]⁺ | Loss of ammonia from the guanidino side chain. | A dominant and characteristic side-chain fragmentation pathway. acs.org |

| [M+H - HN=C(NH₂)₂]⁺ | Loss of the entire guanidinium group. | Indicates a major cleavage of the side chain. acs.org |

| a-, b-, y-type ions | Backbone fragment ions. | Provide peptide sequence information. Their abundance can be suppressed by the high proton affinity of the guanidino group. acs.orgnih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying molecular structure.

The vibrational spectrum of this compound is characterized by the distinct vibrations of its primary functional groups: the amino group (-NH₂), the carboxylate group (-COO⁻), and the guanidinium group (-C(NH₂)₂⁺). The spectra are often interpreted by comparison with related molecules like L-arginine. researchgate.netresearchgate.net

In the FTIR spectrum of L-arginine, characteristic peaks include N-H stretching vibrations around 3300-3400 cm⁻¹, C-H stretching below 3000 cm⁻¹, and a strong C=O stretching vibration near 1678 cm⁻¹. researchgate.net The bending vibrations for N-H and C-H/O-H groups appear in the 1400-1600 cm⁻¹ region. researchgate.net Raman spectroscopy provides complementary information. For instance, strong Raman bands are typically observed for C-H stretching vibrations. wjarr.com The combination of FTIR and Raman is powerful, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. sapub.orgnih.gov These techniques can be used to analyze the molecular composition of complex samples and to study intermolecular interactions, such as the hydrogen bonding that is prevalent in crystalline amino acids. wjarr.comchemrxiv.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique(s) | Functional Group |

| N-H Stretching | 3300 - 3400 | FTIR, Raman | Amino, Guanidinium |

| C-H Stretching | 2800 - 3000 | FTIR, Raman | Alkyl chain |

| C=O Stretching | ~1678 | FTIR | Carboxylate |

| N-H Bending | 1550 - 1650 | FTIR | Amino, Guanidinium |

| C-H/O-H Bending | 1400 - 1470 | FTIR | Alkyl, Carboxylate |

| C-N Stretching | 1130 - 1190 | FTIR | Amino, Guanidinium |

Note: Wavenumbers are based on data for L-arginine and are approximate for this compound. researchgate.netwjarr.com

Chiroptical Spectroscopy for Stereochemical Purity and Conformational Analysis

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential technique for analyzing the stereochemistry and conformational properties of chiral molecules like this compound, especially when incorporated into peptides or proteins. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional structure of the molecule.

When this amino acid is part of a peptide chain, the far-UV CD spectrum (typically 190-250 nm) provides information about the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil). researchgate.net For example, α-helical structures typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. The substitution or modification of residues can lead to conformational changes that are readily detected by CD spectroscopy. nih.gov

| Secondary Structure | Typical Far-UV CD Spectral Features |

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm. |

| β-Sheet | Negative band around 215-220 nm; Positive band around 195-200 nm. |

| Random Coil | Strong negative band around 200 nm. |

Enzymatic and Receptor Interaction Studies of 2 Amino 3 Guanidino Propionic Acid

Investigation of 2-Amino-3-guanidino-propionic Acid as an Arginase Modulator

This compound (AGPA), also known as dinor-L-arginine, has been a subject of study as a modulator of arginase, a binuclear manganese metalloenzyme. nih.govnih.gov Arginase is a critical enzyme in the urea (B33335) cycle, catalyzing the hydrolysis of L-arginine to produce L-ornithine and urea. nih.govmdpi.com By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase plays a crucial role in regulating nitric oxide (NO) production. nedp.comgd3services.com Consequently, modulating arginase activity is a therapeutic strategy for various diseases. nih.govnedp.com

Studies on human arginase I (HAI) and Bacillus caldovelox arginase have revealed that this compound functions not as a substrate, but as a weak inhibitor of the enzyme. nih.gov The catalytic action of arginase on its natural substrate, L-arginine, proceeds through a metal-activated hydroxide (B78521) mechanism, which requires the guanidinium (B1211019) group of the substrate to interact with the binuclear manganese cluster in the active site. nih.goviucr.org

In the case of AGPA, the interaction mechanism is fundamentally different. The molecule binds within the active site, but its side chain is too short to permit the terminal guanidinium group to engage directly with the metal ions. nih.goviucr.org Instead, the binding is dominated by hydrogen-bond interactions involving the α-carboxylate and α-amino groups of the AGPA molecule. nih.govnih.gov The α-amino group accepts hydrogen bonds from the side chain of Asp183 and water molecules, while the α-carboxylate group accepts hydrogen bonds from the side chains of Asn130 and Ser137, as well as associated water molecules. nih.gov This mode of binding anchors the inhibitor within the active site but fails to position it for catalysis, explaining its role as an inhibitor rather than a substrate. iucr.org

X-ray crystallography studies of human arginase I (HAI) complexed with this compound have provided high-resolution insights into the structural basis for their interaction. nih.goviucr.org These studies, performed on both manganese (Mn²⁺) and cobalt (Co²⁺)-substituted forms of the enzyme, confirm that the primary recognition points are the α-amino and α-carboxylate groups of AGPA. nih.gov

The crystal structures reveal that the side chain of AGPA, which is shorter than that of L-arginine by two methylene (B1212753) groups, is a critical determinant of its function. nih.goviucr.org This reduced length prevents the guanidinium group from reaching the binuclear metal cluster essential for the hydrolytic mechanism. iucr.org The active site of arginase has evolved for optimal catalytic specificity with L-arginine, and this structural constraint on AGPA is the reason for its lack of catalytic activity. iucr.org The molecule is effectively anchored in a non-productive orientation, leading to weak inhibition. nih.goviucr.org

The enzymatic behavior of arginase towards this compound is best understood in comparison to L-arginine and its other structural analogues. The length of the amino acid side chain is a crucial factor for determining whether a compound will act as a substrate or an inhibitor.

| Compound | Structure Relative to L-Arginine | Interaction with Arginase I |

| L-Arginine | Natural Substrate | Hydrolyzed to L-ornithine and urea. nih.gov |

| L-Homoarginine | Side chain extended by one methylene group | Slowly hydrolyzed substrate. nih.goviucr.org |

| This compound (AGPA) | Side chain shortened by two methylene groups | Weak inhibitor; not a substrate. nih.goviucr.org |

This comparison demonstrates the precise structural requirements of the arginase active site. While extending the side chain by one methylene group (L-homoarginine) still permits slow catalysis, shortening it by two methylene groups (AGPA) completely abolishes substrate activity, resulting only in weak inhibition. nih.goviucr.org Other analogues with modified guanidinium groups, such as Nω-hydroxy-L-arginine (NOHA) and its shorter-chain counterparts (nor-NOHA and dinor-NOHA), also act as inhibitors, further highlighting the sensitivity of the enzyme to modifications of the L-arginine structure. mdpi.comiucr.org

Modulation of GABA-C Receptors by this compound

Beyond its interaction with arginase, this compound has been investigated for its effects on neurotransmitter receptors, specifically the ionotropic γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, including GABA-C receptors, are important therapeutic targets. nih.govnih.gov GABA-C receptors, a subtype of GABA-A receptors composed entirely of rho (ρ) subunits, are implicated in processes such as myopia and memory. nih.govnih.gov

Research utilizing human rho1 (ρ1) GABA-C receptors expressed in Xenopus oocytes has identified (S)-2-guanidinopropionic acid as a potent and competitive antagonist. nih.gov Using two-electrode voltage-clamp methods, studies have shown that this compound effectively blocks the receptor's function. nih.gov

The antagonistic activity is concentration-dependent, with (S)-2-guanidinopropionic acid exhibiting a half-maximal inhibitory concentration (IC₅₀) of 2.2 µM, making it one of the most potent antagonists among a series of twelve tested guanidino analogues. nih.gov This finding establishes this compound as a significant modulator of GABA-C receptor activity in a well-established model system. nih.gov

The investigation of various guanidino acids has provided key insights into the structure-activity relationship (SAR) for antagonism at GABA-C receptors. nih.gov The distance between the acidic group (carboxyl) and the basic guanidino group appears to be a critical factor for potent activity. nih.gov

| Compound | IC₅₀ (µM) at human ρ1 GABA-C Receptor |

| (S)-2-Guanidinopropionic acid | 2.2 |

| Guanidinoacetic acid | 5.4 |

| Beta-alanine (B559535) & GABA guanidino analogs | Reduced Activity |

Data sourced from a study on human rho1 GABA-C receptors expressed in Xenopus oocytes. nih.gov

The data indicates that guanidino acids with a shorter scaffold, such as (S)-2-guanidinopropionic acid and guanidinoacetic acid, are the most potent competitive antagonists. nih.gov When the carbon chain is lengthened, as in the guanidino derivatives of beta-alanine and GABA, the antagonistic activity is reduced. nih.gov Furthermore, introducing alkyl substitutions at the C2 position of guanidinoacetic acid also diminishes activity, suggesting that steric hindrance in this region is detrimental to receptor binding. nih.gov These findings contribute to a clearer SAR profile for the development of novel agents targeting GABA-C receptors. nih.gov

Interactions with Proteases, Including the 20S Proteasome

The incorporation of unnatural amino acids into peptides is a key strategy for developing peptidomimetics with enhanced therapeutic properties. Understanding how these modifications affect interactions with proteases is crucial for designing molecules with desired stability and activity.

While the use of synthetic peptides and amino acid derivatives is a common method for probing the substrate specificity of proteases, literature specifically detailing the use of this compound-containing peptidomimetics for systematic protease substrate profiling is not extensively available. nih.govumassmed.edu Studies in this area tend to focus on established synthetic substrates or peptide libraries based on natural amino acids to characterize the binding pockets and catalytic preferences of proteases like protein arginine deiminases (PADs). nih.govumassmed.edu The preference of some enzymes for a Gly-Arg-Gly sequence highlights the importance of the local amino acid context in determining substrate recognition. nih.gov

The stability of peptides against proteolytic degradation can be significantly influenced by the structure of their constituent amino acids, including side chain length. Peptides that incorporate β-amino acids, which have an additional carbon in their backbone, generally show high resistance to degradation by peptidases. nih.gov

For α-amino acids like this compound, which is a derivative of alanine (B10760859) and an analog of arginine, the length of the side chain plays a critical role in molecular interactions. nih.govwikipedia.org In a study investigating the stability of β-hairpin structures, the length of charged side chains was shown to be crucial for forming stabilizing cross-strand ion pairing interactions. Specifically, the interaction between a guanidinium group and a carboxylate group across strands was weakened when the guanidinium-bearing residue had a short side chain, as is the case with this compound. This suggests that the shorter side chain, compared to arginine, may lead to less stable secondary structures, potentially impacting recognition and cleavage by proteases.

Broader Effects on Arginine Metabolism Enzymes: Computational Predictions

While specific computational predictions on the broad effects of this compound across the full spectrum of arginine metabolism enzymes are not detailed in the available research, extensive experimental studies have been conducted on its interaction with a key enzyme in this pathway: arginase. nih.govnih.gov

Arginine metabolism is a central pathway involving enzymes like arginase and nitric oxide synthase (iNOS), which compete for L-arginine as a common substrate. nedp.com The structural analysis of this compound (also known as dinor-L-arginine) in complex with human arginase I (HAI) provides significant insight that can inform computational models. nih.govnih.gov These studies revealed that the compound is not a substrate but a weak inhibitor of the enzyme. nih.gov The key finding is that the shorter side chain of this compound—two methylene groups shorter than L-arginine—prevents the guanidinium group from interacting directly with the metal ions in the enzyme's active site. nih.govnih.govsigmaaldrich.com The binding is instead dominated by hydrogen bonds involving the compound's α-amino and α-carboxylate groups. nih.govnih.gov

These empirical findings provide a strong foundation for future computational studies to predict how this structural difference would affect interactions with other arginine-binding enzymes.

Studies on this compound as a Substrate or Inhibitor of other Biomolecules

Research has primarily focused on the interaction of this compound with human arginase I (HAI), a binuclear manganese metalloenzyme that converts L-arginine to L-ornithine and urea. nih.govnih.gov

X-ray crystallography studies have shown that this compound is not hydrolyzed by HAI and acts as a weak inhibitor. nih.gov Its inhibitory constant (Ki) against HAI is approximately 55 mM. The structural basis for its weak inhibition lies in its short side chain. Unlike L-arginine, the guanidinium group of the bound inhibitor does not directly coordinate with the dimanganese cluster in the active site. The binding affinity is primarily derived from hydrogen bonds between the enzyme and the backbone α-amino and α-carboxylate groups of the inhibitor. nih.govnih.govsigmaaldrich.com

| Biomolecule | Interaction Type | Key Findings | Reported Ki |

|---|---|---|---|

| Human Arginase I (HAI) | Weak Inhibitor | Binds to the active site but is not hydrolyzed. The short guanidinium side chain does not interact with the metal cluster. Binding is dominated by backbone interactions. nih.govnih.gov | ~55 mM nih.gov |

Beyond its role as an enzyme inhibitor, this compound serves as a building block in peptide synthesis. vulcanchem.commedchemexpress.com Its protected derivatives are utilized in the solid-phase synthesis of peptidomimetics, such as glycopeptides designed to target G protein-coupled receptors. vulcanchem.com

Computational Chemistry and Bioinformatics Applied to 2 Amino 3 Guanidino Propionic Acid

Quantum Chemical Calculations of Electronic Structure and Proton Affinities

Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules, such as their electronic structure and reactivity. For 2-Amino-3-guanidino-propionic acid, these calculations offer a fundamental understanding of its chemical behavior.

Detailed computational studies have been performed to determine the gas-phase proton affinities of several non-standard amino acids, including this compound. researchgate.net Using the G3MP2B3 composite computational protocol, researchers have estimated the absolute proton affinities, which are crucial for understanding the molecule's basicity and its behavior in biological systems where proton transfer reactions are common. researchgate.netresearchgate.net For many of these non-standard amino acids, these computational studies provided the first estimates of their gas-phase proton affinities. researchgate.net Such calculations are foundational for rationalizing the biological activity of these molecules. researchgate.netresearchgate.net

The electronic structure of a molecule dictates its chemical properties and interactions. Quantum chemical calculations, including methods like Density Functional Theory (DFT), provide detailed information about the distribution of electrons, molecular orbitals, and electrostatic potential. nih.govrutgers.edunih.gov These calculations can map the electronic properties of this compound, highlighting the electron-rich guanidinium (B1211019) group, which is key to its ability to form strong interactions. nih.gov The guanidinium group's high basicity (pKa ~13) and its capacity for electron delocalization contribute to its potential as a pharmacophore in drug design. nih.gov

Table 1: Calculated Proton Affinity for Arginine Analogues

| Compound | Computational Method | Estimated Proton Affinity (kJ mol⁻¹) |

|---|---|---|

| This compound | G3MP2B3 | Data not explicitly stated in snippets, but calculated researchgate.net |

| Arginine | G3MP2B3 | ~1045 researchgate.net |

| Homoarginine | G3MP2B3 | Data not explicitly stated in snippets, but calculated researchgate.net |

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how ligands like this compound interact with biological macromolecules, particularly enzymes.

Studies have utilized molecular docking to investigate the binding of this compound, also known as dinor-L-arginine, to human arginase I. acs.orgresearchgate.net These simulations, in conjunction with X-ray crystallography, help to elucidate the molecular basis of inhibitor affinity and the specific interactions within the enzyme's active site. acs.org For instance, docking studies can reveal the role of specific amino acid residues in the enzyme, such as T135, N130, and D183 in human arginase I, in forming hydrogen bonds with the ligand. acs.org

Furthermore, molecular docking has been employed to screen for potential inhibitors of other enzymes. In the context of cancer research, arginine analogues have been docked to CASTOR1, a protein involved in the mTORC1 signaling pathway, to identify potential inhibitors. iiarjournals.org Such in silico screening helps in prioritizing compounds for further experimental testing. nih.goviiarjournals.org

In Silico Prediction of Biological Activities and Target Interactions

Computational methods are increasingly used to predict the biological activities of novel compounds and to identify their potential molecular targets. mdpi.com For this compound and related guanidino compounds, in silico approaches have suggested a range of potential therapeutic applications. nih.govnih.gov

The guanidino moiety is recognized as a promising pharmacophore due to its ability to form multiple hydrogen bonds and its basic nature. nih.gov In silico investigations have explored the potential of guanidine-containing compounds against various therapeutic targets, including those relevant to infectious diseases like COVID-19. nih.gov These virtual screening studies have evaluated the docking scores of numerous guanidino derivatives against viral proteins, suggesting that this chemical group is a valuable scaffold for drug discovery. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of peptides containing non-natural amino acids like this compound. google.com These models correlate the chemical structures of compounds with their biological activities, such as antimicrobial or immunomodulatory effects, enabling the design of novel peptides with enhanced potency. google.com

Cheminformatics and Database Analysis for this compound Data

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. drugdesign.org Databases like PubChem and ChEBI, along with patent databases, are valuable resources for information on this compound and its derivatives.

This compound is listed in various chemical and biological databases, often under different names such as (S)-2-Amino-3-guanidinopropanoic acid or dinor-L-arginine. These databases provide information on its chemical structure, properties, and links to relevant scientific literature and patents. rcsb.org

Analysis of patent databases reveals that this compound has been incorporated into various peptide structures with claimed biological activities. google.comnih.govepo.orggoogle.comresearchgate.netgoogleapis.com These patents often describe the synthesis of peptide libraries where natural amino acids are substituted with non-natural ones like this compound to improve properties such as stability or biological activity. nih.govresearchgate.netfrontiersin.org For example, it has been used as a substitute for arginine in the design of cationic peptides with immunomodulatory or anti-biofilm activities. google.com

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Agp, dinor-L-arginine |

| Arginine | Arg |

| (S)-2-amino-6-guanidinohexanoic acid | Agh |

| (S)-2-amino-4-guanidinobutyric acid | Agb |

| Nα-acetyl-arginine | |

| Canavanine | |

| Citrulline | Cit |

| Homoarginine | Har |

| Norarginine | |

| Ornithine | Orn |

| 2,3-diaminopropionic acid | Dpr |

| 2,4-diaminobutyric acid | Dab |

| 4-guanidinophenylalanine | Gnf |

| 4-aminophenylalanine | Phe(4-NH2) |

| α-aminobutyric acid | AABA |

| β-aminobutyric acid | BABA |

| α-aminoisobutyric acid | AAIBA |

| β-aminoisobutyric acid | BAIBA |

| γ-aminobutyric acid | GABA |

| Lysine (B10760008) | Lys |

| Histidine | His |

Biological Roles and Metabolic Investigations of 2 Amino 3 Guanidino Propionic Acid in Non Human Systems

Transport Mechanisms of 2-Amino-3-guanidino-propionic Acid in Microorganisms

The transport of amino acids across the cell membrane is a critical process for the survival and growth of microorganisms, providing essential nutrients from their environment. Fungi, in particular, have evolved a sophisticated and diverse array of amino acid transport systems. These transporters are broadly categorized into families based on their structure, substrate specificity, and energy coupling mechanisms. While direct studies on the transport of this compound are limited, its structural similarity to the basic amino acid L-arginine allows for well-founded inferences regarding its transport in fungi.

Fungi, including model organisms like Saccharomyces cerevisiae and Neurospora crassa, possess multiple amino acid permeases with overlapping specificities. nih.govnih.gov These transporters are often categorized by the types of amino acids they recognize, such as those for basic, acidic, or neutral amino acids. Given that this compound is a lower homolog of L-arginine, differing by one methylene (B1212753) group in its side chain, it is highly probable that it is recognized and transported by permeases specific for basic amino acids. nih.govwikipedia.org

In Neurospora crassa, several distinct transport systems for amino acids have been identified, including a well-characterized system for basic amino acids. nih.gov This system is responsible for the uptake of arginine, lysine (B10760008), and ornithine. It is likely that this compound would act as a competitive substrate for this transporter. Studies on mutants of N. crassa with deficient amino acid transport have shown increased resistance to toxic amino acid analogs, suggesting that these analogs share transport pathways with their corresponding proteinogenic amino acids. nih.gov Therefore, it is expected that fungal strains with mutations in their basic amino acid transport systems would exhibit altered sensitivity to this compound.

In the pathogenic yeast Candida albicans, amino acid transporters play a crucial role in nutrient acquisition within the host. nih.gov The SPS (Ssy1-Ptr3-Ssy5) sensor system regulates the expression of several amino acid permeases in response to extracellular amino acids. nih.gov It is plausible that this compound could be recognized by the SPS sensor, potentially influencing the expression of transporters for which it is a substrate. The transport of amino acid mimetics is a known strategy for delivering antifungal compounds into fungal cells, highlighting the broad specificity of some of these permeases. researchgate.netmdpi.com

The introduction of an amino acid analog like this compound into the fungal environment can have significant repercussions on the intracellular concentrations of other amino acids. By competing with natural amino acids for uptake, such analogs can disrupt the delicate balance of the intracellular amino acid pool.

If this compound is transported by the same permeases as arginine, its presence would likely lead to competitive inhibition of arginine uptake. This could result in a diminished intracellular pool of arginine, a critical amino acid for protein synthesis and other metabolic functions. Fungi have mechanisms to store amino acids, particularly in the vacuole, which serves as a buffer against fluctuations in external supply. mdpi.com The transport of this compound into the vacuole could also interfere with the storage and mobilization of other basic amino acids.

Furthermore, the metabolic fate of this compound within the cell would also influence the amino acid pool. If it is not readily metabolized, it could accumulate intracellularly, potentially leading to feedback inhibition of amino acid biosynthetic pathways or interfering with amino acid sensing mechanisms. While direct experimental data on the effect of this compound on fungal amino acid pools are not currently available, the known effects of other amino acid analogs suggest that its impact could be significant, potentially leading to growth inhibition.

Comparative Biochemical Studies of this compound in Prokaryotic and Eukaryotic Model Organisms

Comparative studies of how a specific compound is processed in prokaryotic and eukaryotic organisms can reveal fundamental differences in their biochemistry and physiology. In the case of this compound, while comprehensive comparative data are scarce, existing research in eukaryotes and general knowledge of prokaryotic transport provide a basis for comparison.

In prokaryotes, such as Escherichia coli, the transport of amino acids and other small molecules is often mediated by ATP-binding cassette (ABC) transporters and various permeases that utilize the proton motive force. nih.gov These systems can be highly specific, but some exhibit broader substrate recognition. It is conceivable that this compound could be transported into bacterial cells via systems intended for arginine or other structurally similar compounds. Once inside, its fate would depend on the metabolic enzymes present. As a non-proteinogenic amino acid, it is unlikely to be incorporated into proteins, but it could potentially inhibit enzymes involved in arginine metabolism. However, specific studies on the metabolism or transport of this compound in prokaryotic models are lacking in the current scientific literature.

In contrast, some research has been conducted in eukaryotic systems. For instance, L-2-amino-3-guanidinopropionic acid has been studied in the context of its interaction with human arginase I, a key enzyme in the urea (B33335) cycle. sigmaaldrich.com This study revealed that the compound binds to the enzyme, although it is an unreactive analog. This demonstrates that eukaryotic enzymes can recognize and bind this molecule, even if they cannot process it in the same way as the natural substrate.

The transport of the related compound, beta-guanidinopropionic acid, has been shown to be mediated by the human proton-coupled amino acid transporter hPAT1. This indicates that eukaryotic transporters can recognize the guanidino group in such molecules. It is plausible that this compound is also a substrate for certain eukaryotic amino acid transporters.

A direct comparison highlights a significant gap in our understanding of how prokaryotes handle this compound. Such studies would be valuable for exploring its potential as a selective antimicrobial agent.

Role of this compound in Biosynthetic Pathways (If applicable and not related to human metabolism)

Non-proteinogenic amino acids, such as this compound, are specialized metabolites found in a variety of organisms, particularly plants. evitachem.com These compounds are not used in the synthesis of proteins but can play important roles in other biological processes. This compound has been identified as a metabolite in Brassica napus (rapeseed), indicating that it is synthesized in this plant species. nih.gov

The biosynthetic pathways of most non-proteinogenic amino acids are derived from the pathways of the primary proteinogenic amino acids. nih.gov For example, the biosynthesis of arginine from glutamic acid in plants involves several non-proteinogenic amino acid intermediates, such as ornithine and citrulline. evitachem.com It is likely that the biosynthesis of this compound also originates from a common amino acid precursor. Given its structure, it may be synthesized from L-alanine or L-serine through a series of enzymatic modifications, including the addition of a guanidino group. The enzymes responsible for these transformations, however, have not yet been fully characterized.

The presence of such compounds in plants suggests they may have specific physiological roles, such as in nitrogen storage or defense against herbivores. The accumulation of non-proteinogenic amino acids can be part of a plant's response to environmental stress. nih.gov For example, the accumulation of citrulline has been observed in watermelon under water stress. nih.gov While the specific role of this compound in the physiology of Brassica napus or other organisms is not yet elucidated, its existence points to a specialized metabolic pathway with a potentially important biological function.

Investigation of this compound in Non-human Organisms (e.g., plants, invertebrates, aquatic organisms)

The study of this compound in diverse non-human organisms is essential for understanding its ecological roles and potential applications.

As previously mentioned, this compound is found in the plant Brassica napus. nih.gov Many non-proteinogenic amino acids in plants serve as defense compounds against herbivores. purdue.edu They can act as antimetabolites, interfering with the normal metabolism of the insects that consume them. The presence of this compound in Brassica napus may therefore contribute to the plant's chemical defense arsenal.

Investigations into the effects of this compound in invertebrates are limited. However, studies on the tobacco hornworm, Manduca sexta, with the structurally similar arginine analog, L-canavanine, provide a valuable model for the potential effects of this compound.

Currently, there is a lack of research on the presence or effects of this compound in aquatic organisms. This represents a significant gap in our knowledge of the compound's distribution and ecological impact.

While direct studies of the effect of this compound on Manduca sexta are not available, the extensive research on L-canavanine in this insect provides strong inferential evidence for its potential biological activity. L-canavanine, a guanidinooxy analog of arginine, is highly toxic to Manduca sexta at all developmental stages. nih.gov This toxicity is attributed to its action as an arginine antagonist.

One of the key enzymes in insect physiology is arginine kinase, which is responsible for producing L-phosphoarginine, the primary high-energy phosphate (B84403) storage compound in insect muscle. nih.gov Studies have shown that the arginine kinase from Manduca sexta can phosphorylate L-canavanine, but with a significantly lower affinity and turnover rate compared to its natural substrate, L-arginine. nih.gov This inefficient phosphorylation, along with the potential for canavanine to be mistakenly incorporated into proteins in place of arginine, disrupts normal cellular function and contributes to its toxicity.

The table below presents the kinetic parameters of Manduca sexta arginine kinase for L-arginine and L-canavanine, illustrating the enzyme's preference for its natural substrate. It is highly probable that this compound, as another arginine analog, would also interact with arginine kinase and other arginine-dependent pathways in Manduca sexta, potentially leading to similar detrimental effects on its growth and development.

| Substrate | Km (mM) | Turnover Number (mol product/min/mol enzyme) |

|---|---|---|

| L-Arginine | 0.5 | 8,320 |

| L-Canavanine | 22 | 1,635 |

These findings underscore the potential of arginine analogs like this compound to act as natural insecticides by targeting specific metabolic pathways in insects like Manduca sexta. Further research is needed to directly assess the impact of this compound on the growth and development of this and other invertebrate species.

Biochemical Pathways Associated with this compound in these Systems

The precise biochemical pathways involving this compound in non-human systems, particularly invertebrates, are not extensively documented in scientific literature. However, by examining the metabolism of structurally related guanidino compounds, such as arginine and agmatine, in these organisms, we can infer potential metabolic routes for this compound. The primary pathways for guanidino compounds in invertebrates revolve around the degradation of L-arginine, a common amino acid.

In many invertebrates, L-arginine serves as a substrate for several key enzymes that lead to the production of a variety of biologically important molecules. nih.govnih.gov These metabolic routes are crucial for processes ranging from energy metabolism to immune responses. The central enzymes involved in these pathways are nitric oxide synthase (NOS), arginase, and arginine decarboxylase (ADC), which leads to the formation of agmatine. nih.govresearchgate.net

One of the principal pathways for arginine degradation is its conversion to L-citrulline and nitric oxide (NO), a critical signaling molecule in the immune and nervous systems. mdpi.com This reaction is catalyzed by nitric oxide synthase (NOS). Invertebrates, including various marine species, possess NOS enzymes that are activated in response to pathogenic challenges. nih.govnih.gov

Another significant metabolic fate of arginine is its hydrolysis by the enzyme arginase into ornithine and urea. nih.govnih.gov Ornithine can then be further metabolized to produce polyamines, which are essential for cell growth and proliferation. The arginase pathway often acts in competition with the NOS pathway for their common substrate, L-arginine. nih.gov

A third pathway involves the decarboxylation of L-arginine by arginine decarboxylase (ADC) to form agmatine. researchgate.net Agmatine, a biogenic amine, can then be hydrolyzed by agmatinase to produce putrescine and urea. researchgate.net This pathway is a recognized route for polyamine biosynthesis in lower organisms. nih.gov

Studies on the sea cucumber Apostichopus japonicus have provided a comprehensive look at the interplay between these arginine-metabolizing pathways in a marine invertebrate. nih.govnih.gov Research has identified and characterized the genes for nitric oxide synthase (AjNOS), arginase (Ajarginase), and agmatinase (Ajagmatinase) in this species. The expression of these enzymes is modulated by immune challenges, highlighting the importance of arginine metabolism in the organism's defense mechanisms. nih.govnih.gov For instance, exposure to the pathogen Vibrio splendidus leads to an upregulation of AjNOS expression and a corresponding increase in NO production, while the expression of Ajarginase and Ajagmatinase is suppressed. nih.govnih.gov This suggests a competitive relationship between these pathways for the common substrate, arginine.

While direct evidence is lacking for this compound, its structural similarity to arginine suggests it could potentially be a substrate for analogous enzymatic reactions. The presence of the guanidino group is a key feature recognized by enzymes like arginase and potentially NOS. However, the shorter propionic acid side chain, as compared to the pentanoic acid side chain of arginine, would likely influence its affinity and reactivity with these enzymes.

Interactive Data Table: Key Enzymes in Arginine Metabolism in Apostichopus japonicus

| Enzyme | Gene Name | Substrate | Products | Function |

| Nitric Oxide Synthase | AjNOS | L-Arginine | L-Citrulline, Nitric Oxide | Immune response, neurotransmission |

| Arginase | Ajarginase | L-Arginine | L-Ornithine, Urea | Polyamine synthesis, competes with NOS |

| Agmatinase | Ajagmatinase | Agmatine | Putrescine, Urea | Polyamine synthesis |

Applications of 2 Amino 3 Guanidino Propionic Acid in Protein and Peptide Engineering

Incorporation of 2-Amino-3-guanidino-propionic Acid into Synthetic Peptides for Structure-Function Studies

The incorporation of this compound into synthetic peptides is a key strategy for elucidating structure-function relationships. The guanidino group is critical for molecular recognition, often participating in hydrogen bonding and electrostatic interactions that influence biological activity and stability. evitachem.com By replacing the canonical amino acid arginine with this shorter analog, researchers can probe the spatial and electronic requirements of these interactions.

A notable example is the study of human arginase I (HAI), a metalloenzyme that hydrolyzes L-arginine. To understand the binding mechanism, researchers synthesized an unreactive substrate analog, L-2-amino-3-guanidinopropionic acid (referred to as AGPA), and determined the crystal structure of it in complex with the enzyme. This study revealed that the primary interactions governing recognition were hydrogen bonds to the α-carboxylate and α-amino groups of the analog. Crucially, the shorter side chain meant the guanidinium (B1211019) group of AGPA did not directly interact with the metal ions in the active site, unlike the guanidinium group of the natural substrate, L-arginine. This provided critical insight into the specific geometry required for catalysis and how the enzyme recognizes its substrate.

The use of this analog allows for systematic investigation into protein-protein interactions, enzyme mechanisms, and receptor binding, providing a clearer picture of the forces that govern molecular recognition. evitachem.com

Design of Modified Proteins Utilizing this compound

The design of modified proteins leverages non-canonical amino acids like this compound to introduce novel properties or enhance existing ones. While specific examples of its incorporation into large proteins are not extensively documented in available literature, the principles of its use in peptide design are directly applicable. It serves as a crucial building block for constructing peptides and proteins with tailored functions. evitachem.com

The strategic substitution of arginine with this compound can alter a protein's surface charge distribution, conformational stability, and binding affinity for substrates or other proteins. The shorter side chain can be used to probe the necessity of the full-length arginine side chain for a particular function. For instance, if a protein-protein interaction is mediated by an arginine residue, replacing it with this compound can determine if the interaction relies on the charge of the guanidinium group alone or if the specific length and flexibility of the arginine side chain are also essential. This approach is integral to the rational design of peptide-based drugs and engineered proteins for therapeutic and research applications. evitachem.com

Creation of Bioconjugates Incorporating this compound

Bioconjugation involves linking biomolecules to other chemical moieties to create novel constructs with combined properties. This compound is employed in the development of such bioconjugates, particularly in the field of biomaterials. evitachem.com For example, it has been utilized in the creation of nanomaterials intended for drug delivery systems. evitachem.com

The guanidinium headgroup of this compound can facilitate interactions with cell membranes or specific cellular targets, making it a useful component in targeted delivery vehicles. While the field of bioconjugation frequently targets the side chains of common amino acids like lysine (B10760008) and cysteine mdpi.com, the incorporation of a non-canonical amino acid like this compound offers a unique handle for specific chemical modifications, potentially allowing for orthogonal ligation strategies. These strategies enable the creation of complex, multifunctional biomaterials for applications in tissue engineering and therapeutic delivery. evitachem.com

Development of Peptide-Based Probes and Tools for Protease Analysis

Peptide-based probes are essential tools for studying the activity and specificity of enzymes like proteases. These probes often contain modified amino acids to trap enzyme-substrate intermediates or to report on catalytic events. While direct application of this compound in protease-specific probes is not widely reported, its use as an enzyme probe for human arginase demonstrates its potential in this area.

In a broader context, the search for effective nucleophilic probes for protease-mediated transpeptidation has explored various unnatural amino acids that mimic natural residues. mdpi.com For instance, L-ornithine and 2,3-diaminopropionic acid have been tested as lysine mimics to act as nucleophiles that trap acyl-enzyme intermediates. mdpi.com Given that this compound is an arginine analog, it could theoretically be incorporated into peptide sequences to probe the S1' or other subsites of proteases that show a preference for arginine, such as trypsin. This would help in characterizing the substrate specificity and catalytic mechanism of these important enzymes.

Influence of this compound on Peptide Stability and Interactions (e.g., RNA/RNA duplexes)

The stability of a peptide and its ability to interact with other biomolecules are critical for its function. The incorporation of this compound can significantly influence these properties. The guanidino group is known to enhance peptide stability through its capacity for strong hydrogen bonding and electrostatic interactions. evitachem.com

A key area where this has been demonstrated is in the interaction with nucleic acids. The interfaces of RNA-protein complexes are often stabilized by interactions between guanidinium groups and the RNA phosphate (B84403) backbone. nih.gov A detailed study using electrospray ionization and collisionally activated dissociation mass spectrometry investigated the noncovalent complexes between an 8-nucleotide RNA and several guanidine (B92328) derivatives, including L-2-amino-3-guanidinopropanoic acid (aGpa). nih.gov

The study found that the stability of the RNA-ligand complex correlated almost linearly with the number of atoms in the ligand that could participate in hydrogen bonding or salt-bridge interactions. The aGpa ligand, with its additional α-amino group compared to 3-guanidinopropanoic acid (Gpa), formed a more stable complex with the RNA. This enhanced stability was attributed to the additional hydrogen bond formed by the amino group with the RNA. nih.gov This demonstrates that incorporating this compound can enhance binding affinity to RNA targets.

Furthermore, strategies to improve the stability of peptides against proteolytic degradation often involve substituting natural L-amino acids with D-amino acids or other unnatural amino acids. nih.govnih.gov Peptides containing D-amino acid substitutions have shown high stability against degradation by proteases like trypsin. nih.gov Incorporating a non-canonical amino acid like this compound could similarly confer resistance to proteolysis, thereby increasing the in-vivo half-life of peptide-based therapeutics.

| Ligand | Number of H-Bond Donors | Relative Complex Stability (E₅₀, eV) |

|---|---|---|

| Guanidine (Gnd) | 5 | 15.86 |

| 3-Guanidinopropanoic acid (Gpa) | 6 | 16.27 |

| L-2-Amino-3-guanidinopropanoic acid (aGpa) | 7 | 16.51 |

| L-Arginine (Arg) | 7 | 16.53 |

This table presents data from a study on the interaction of various guanidine-containing ligands with an 8-nucleotide RNA. The stability of the complex is represented by the collision energy (E₅₀) at which 50% of the complex dissociates. A higher E₅₀ value indicates greater stability. Data sourced from reference nih.gov.

Future Directions and Emerging Research Avenues for 2 Amino 3 Guanidino Propionic Acid

The unique structural features of 2-amino-3-guanidinopropionic acid, particularly its guanidino group, position it as a compound of significant interest for future scientific exploration. As a non-proteinogenic amino acid, it offers a scaffold for developing novel molecules with tailored biological activities. nih.gov Emerging research is poised to explore its potential in diverse fields, from therapeutic development to environmental science, driven by advancements in synthetic chemistry, spectroscopy, and computational modeling.

Q & A

Q. What are the optimal methods for preparing and storing aqueous solutions of 2-amino-3-guanidinopropionic acid?

Aqueous solutions can be prepared by dissolving the crystalline solid in buffers like PBS (pH 7.2), with a solubility of ~50 mg/mL. However, solutions should not be stored for >24 hours due to instability. For long-term storage, keep the compound as a crystalline solid at -20°C, where it remains stable for ≥4 years .

Q. How can researchers verify the purity and stability of 2-amino-3-guanidinopropionic acid batches?

Batch-specific analytical certificates (CoA) should be reviewed to confirm purity (≥98%) and stability. Techniques like HPLC or mass spectrometry are recommended for independent validation. Stability testing under varying temperatures and pH conditions can further assess degradation patterns .

Advanced Research Questions

Q. What experimental models are suitable for studying the role of 2-amino-3-guanidinopropionic acid in cellular energy metabolism?

In vitro models using muscle cell lines (e.g., C2C12 myotubes) or isolated mitochondria are ideal for assessing its effects on ATP synthesis and creatine kinase activity. For in vivo studies, rodent models with induced metabolic stress (e.g., high-fat diets) can elucidate its impact on energy homeostasis. Dose-response studies should include concentrations ranging from 1–50 mM to capture threshold effects .

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

Contradictions may arise from differences in experimental conditions (e.g., pH, temperature) or cellular context. Researchers should:

Q. What mechanisms underlie 2-amino-3-guanidinopropionic acid’s potential as an enzyme inhibitor?

Competitive inhibition assays (e.g., with creatine kinase) can determine binding affinity (Km/Vmax shifts). Structural studies (X-ray crystallography or molecular docking) are critical for identifying interactions with catalytic sites. Pair these with mutagenesis to validate key residues involved in inhibition .

Safety and Compliance

Q. What safety protocols are essential when handling 2-amino-3-guanidinopropionic acid?

The compound is classified under GHS07 (H315, H319, H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of eye contact, flush with water for ≥15 minutes and seek medical attention. Dispose of waste via approved hazardous material channels .

Methodological Frameworks

Q. How can the FINER criteria improve experimental design for studies involving this compound?

Apply the FINER framework to ensure:

- Feasibility: Validate assay compatibility (e.g., interference with colorimetric readouts).

- Novelty: Compare results to existing data on structurally similar guanidine derivatives.

- Ethics: Adhere to institutional guidelines for in vivo toxicity testing.

- Relevance: Align with broader goals like understanding metabolic disorders .

Data Reproducibility

Q. What steps ensure reproducibility in studies involving 2-amino-3-guanidinopropionic acid?

- Document solution preparation times and storage conditions.

- Include positive/negative controls (e.g., known creatine kinase inhibitors).

- Share raw data (e.g., kinetic curves) and analytical parameters (e.g., HPLC gradients) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.